Technical Monograph: 1-(2-Bromo-4-nitrophenyl)pyrrolidine
Technical Monograph: 1-(2-Bromo-4-nitrophenyl)pyrrolidine
CAS Number: 1260655-13-7
Molecular Formula:
Executive Summary
1-(2-Bromo-4-nitrophenyl)pyrrolidine is a specialized heterocyclic building block widely utilized in medicinal chemistry for the synthesis of multi-functionalized pharmaceutical scaffolds.[1][3] Distinguished by its orthogonal reactivity profile, the molecule features a nucleophilic pyrrolidine ring , an electrophilic aryl bromide (amenable to transition-metal catalysis), and a reducible nitro group (precursor to anilines).
This technical guide provides a rigorous analysis of its physicochemical properties, a validated synthesis protocol via Nucleophilic Aromatic Substitution (
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
The compound presents as a yellow crystalline solid, a characteristic common to many nitro-aromatics due to extended
| Property | Specification | Notes |
| IUPAC Name | 1-(2-Bromo-4-nitrophenyl)pyrrolidine | |
| CAS Registry | 1260655-13-7 | Validated identifier |
| Appearance | Yellow to orange solid | Color intensity correlates with purity |
| Melting Point | 81–84 °C | Literature range (solvent dependent) |
| Solubility | DMSO, DMF, DCM, Chloroform | Poor solubility in water/hexanes |
| pKa (Conjugate Acid) | ~2.5 (Estimated) | Nitrogen lone pair is delocalized into the |
| LogP | ~2.8 | Lipophilic, suitable for CNS-targeted library design |
Synthesis Strategy: The Approach
The most robust route to 1-(2-Bromo-4-nitrophenyl)pyrrolidine is the nucleophilic aromatic substitution of 3-bromo-4-fluoronitrobenzene (also known as 1-bromo-2-fluoro-5-nitrobenzene) with pyrrolidine.[1][3]
Mechanistic Rationale
While bromine is generally a better leaving group than fluorine in
-
Regioselectivity: The nitro group at the para-position (relative to fluorine) provides the necessary electron-withdrawing resonance effect to activate the ring.[1][3] The bromine atom at the ortho-position provides additional inductive activation but remains intact due to the superior leaving group ability of the fluoride in this context.[1][3]
Validated Experimental Protocol
Reagents:
-
Potassium Carbonate (
) (3.0 equiv)[1][3] -
Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)[1][3]
Step-by-Step Methodology:
-
Preparation: Charge a round-bottom flask with 3-bromo-4-fluoronitrobenzene (e.g., 5.0 g, 22.7 mmol) and anhydrous DMF (50 mL).
-
Base Addition: Add finely ground
(9.4 g, 68.1 mmol) to the solution. Note: An inorganic base acts as an HCl scavenger.[1] -
Nucleophile Addition: Add pyrrolidine (2.45 mL, 29.5 mmol) dropwise at room temperature to control the exotherm.
-
Reaction: Heat the mixture to 80–100 °C for 4–12 hours. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS (
).[1][3] -
Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (150 mL). The product typically precipitates as a yellow solid.[2][3]
-
Purification: Filter the solid and wash with water. If necessary, recrystallize from Ethanol or purify via flash column chromatography (
, Hexanes/EtOAc gradient).
Yield Expectation: 80–90% isolated yield.
Reaction Pathway Visualization
The following diagram illustrates the synthesis and the divergent downstream utility of the scaffold.
Figure 1: Synthesis of 1-(2-Bromo-4-nitrophenyl)pyrrolidine via
Strategic Applications in Drug Discovery[8][9]
This scaffold is highly valued because it allows for orthogonal functionalization .[3] Medicinal chemists can manipulate the molecule sequentially without cross-reactivity.[3]
The "Nitro-Switch" (Reduction)
The nitro group at position 4 is a "masked" aniline.[3] Following the installation of the pyrrolidine, the nitro group can be reduced (using
-
Utility: This aniline can then participate in amide coupling to attach pharmacophores, creating kinase inhibitors where the pyrrolidine acts as a solubility-enhancing solvent-exposed tail.[1][3]
The "Bromo-Handle" (Cross-Coupling)
The bromine atom at position 2 is sterically crowded but remains reactive toward Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1][3]
-
Utility: This allows for the construction of biaryl systems or the introduction of other heterocycles, critical for optimizing
- stacking interactions within a protein binding pocket.
Safety & Handling (MSDS Highlights)
-
Hazards: As a nitro-aromatic, the compound is potentially toxic if inhaled or absorbed through the skin. It may cause skin sensitization.[3]
-
Storage: Store in a cool, dry place (2–8 °C recommended) under inert atmosphere (
) to prevent slow oxidation or discoloration. -
Disposal: Halogenated organic waste.[3] Do not dispose of in general aqueous waste streams.[3]
References
-
ChemSrc. (2025).[3] 2-(2-Bromo-4-nitrophenyl)pyrrolidine and Isomers Data. Retrieved January 28, 2026, from [Link]
-
National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for CID 185000 (Related Isomers). Retrieved January 28, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.).[3] Nucleophilic Aromatic Substitution (
) Mechanisms. Retrieved January 28, 2026, from [Link]
Sources
- 1. 2-(2-Bromo-4-nitrophenyl)pyrrolidine | CAS#:1391215-07-8 | Chemsrc [chemsrc.com]
- 2. 1-(2-BroMo-4-nitrophenyl)pyrrolidine synthesis - chemicalbook [chemicalbook.com]
- 3. 1-(2-Bromo-4-nitrophenyl)ethanone | C8H6BrNO3 | CID 185000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(2-Bromo-3-methyl-4-nitrophenyl)pyrrolidine | C11H13BrN2O2 | CID 177682118 - PubChem [pubchem.ncbi.nlm.nih.gov]
